molecular formula C12H8N2O B8280163 3-(Isoquinolin-6-yl)-3-oxopropanenitrile

3-(Isoquinolin-6-yl)-3-oxopropanenitrile

Cat. No. B8280163
M. Wt: 196.20 g/mol
InChI Key: XXMHRSFGXPOKCA-UHFFFAOYSA-N
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Patent
US07897619B2

Procedure details

To a solution of 3-(isoquinolin-6-yl)-3-oxopropanenitrile (2.1 g, 11 mmol) in 60 mL of EtOH was added sodium acetate (5.3 g, 64 mmol) and hydroxylamine hydrochloride (3.7 g, 54 mmol) in 60 mL of water. The mixture was heated to reflux. After 3 hours, the reaction mixture was cooled to room temperature and diluted with 300 mL of EtOAc. The mixture was transferred to a separatory funnel and washed three times with 50 mL of water and once with 50 mL of brine. The remaining liquid was dried over MgSO4, filtered, and concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel (1 to 5% MeOH/CH2Cl2), affording 3-(isoquinolin-6-yl)isoxazol-5-amine (0.96 g, 42% yield) as a white solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 9.35 (s, 1H), 8.56 (d, J=6.5 Hz, 1H), 8.36 (s, 1H), 8.19 (d, J=8.6 Hz, 1H), 8.04 (dd, J=1.4 Hz, 8.5 Hz, 1H), 7.91 (d, J=5.9 Hz, 1H), 6.92 (s, 2H), 5.60 (s, 1H).
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][C:7]([C:11](=O)[CH2:12][C:13]#[N:14])=[CH:8][CH:9]=2)[CH:4]=[CH:3][N:2]=1.C([O-])(=O)C.[Na+].Cl.[NH2:22][OH:23]>CCO.O.CCOC(C)=O>[CH:1]1[C:10]2[C:5](=[CH:6][C:7]([C:11]3[CH:12]=[C:13]([NH2:14])[O:23][N:22]=3)=[CH:8][CH:9]=2)[CH:4]=[CH:3][N:2]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
C1=NC=CC2=CC(=CC=C12)C(CC#N)=O
Name
Quantity
5.3 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
3.7 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
60 mL
Type
solvent
Smiles
CCO
Name
Quantity
60 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to reflux
CUSTOM
Type
CUSTOM
Details
The mixture was transferred to a separatory funnel
WASH
Type
WASH
Details
washed three times with 50 mL of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The remaining liquid was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica gel (1 to 5% MeOH/CH2Cl2)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1=NC=CC2=CC(=CC=C12)C1=NOC(=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.96 g
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 41.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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